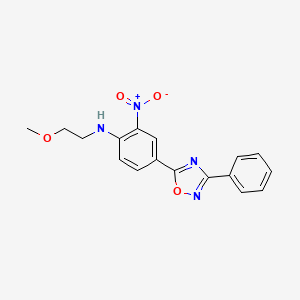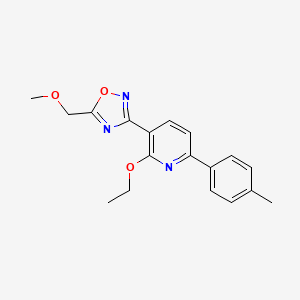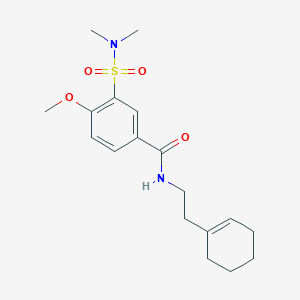![molecular formula C27H24N4O5 B7687800 1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one](/img/structure/B7687800.png)
1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that features a combination of benzodioxole, piperazine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Derivatization: The benzodioxole is then reacted with piperazine to form the benzodioxole-piperazine intermediate.
Oxadiazole Formation: The phenyl oxadiazole moiety is synthesized separately, often through the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzodioxole-piperazine intermediate with the phenyl oxadiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound can be used to study the effects of benzodioxole, piperazine, and oxadiazole moieties on biological systems.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety can interact with enzymes involved in oxidative stress, while the piperazine and oxadiazole rings may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: A simpler analog with similar benzodioxole moiety.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another compound featuring the benzodioxole moiety but with different functional groups.
1-(2H-1,3-Benzodioxol-5-yl)piperazine: A direct analog with the piperazine ring but lacking the oxadiazole moiety.
Uniqueness
1-[4-(2H-1,3-Benzodioxol-5-YL)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. The presence of the oxadiazole ring, in particular, distinguishes it from simpler analogs and enhances its potential as a multifunctional therapeutic agent.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c32-25(31-13-11-30(12-14-31)21-9-10-23-24(16-21)35-18-34-23)17-33-22-8-4-7-20(15-22)27-28-26(29-36-27)19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLYOFUZDPPFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC(=C4)C5=NC(=NO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)


![2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B7687746.png)

![(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7687755.png)

![N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7687764.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B7687776.png)
![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide](/img/structure/B7687784.png)
![4-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine](/img/structure/B7687785.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7687795.png)
